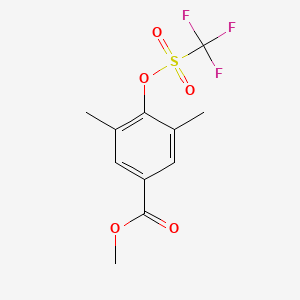

Methyl 3,5-dimethyl-4-(((trifluoromethyl)sulfonyl)oxy)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

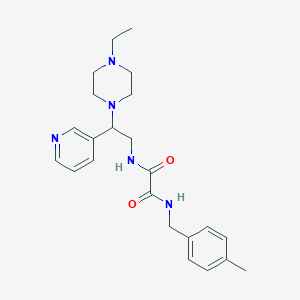

Methyl 3,5-dimethyl-4-(((trifluoromethyl)sulfonyl)oxy)benzoate, also known as TFB, is a sulfonyl ester of benzoic acid. It has a molecular formula of C11H11F3O5S and a molecular weight of 312.26 .

Molecular Structure Analysis

The molecular structure of Methyl 3,5-dimethyl-4-(((trifluoromethyl)sulfonyl)oxy)benzoate consists of a benzoate core with two methyl groups at the 3 and 5 positions, a trifluoromethylsulfonyl group at the 4 position, and a methyl ester group .Applications De Recherche Scientifique

Chemical Properties and Synthesis

The molecular structure of similar compounds, like "methyl 5-chloro-2-(trifluoromethylsulfonamido)benzoate," reveals insights into the orientations of side chains and the formation of intramolecular hydrogen bonds, which are crucial for understanding the chemical behavior of similar molecules (Kimura & Hourai, 2005).

Another study explored the cyclization of methyl benzoate derivatives in the presence of bases, leading to the formation of substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This demonstrates the compound's reactivity and potential applications in organic synthesis (Ukrainets et al., 2014).

Chemical Reactions and Catalysis

Research on the oxidative coupling of methyl benzoate, a related compound, shows that different factors, like the presence of trifluoromethanesulfonic acid, can significantly affect the reactivity and regioselectivity of the process. This has implications for the use of similar compounds in catalytic reactions (Iretskii et al., 2000).

Studies also reveal that compounds like methyl 2-(methylthio)benzoate exhibit sulfur(IV)-oxygen interactions, which are significant in understanding their behavior in various chemical contexts (Kucsman et al., 1984).

Biological and Environmental Interactions

Research on sulfometuron, a compound structurally related to Methyl 3,5-dimethyl-4-(((trifluoromethyl)sulfonyl)oxy)benzoate, discusses its environmental fate and impacts on watersheds in the southern United States. This study provides insights into the environmental behavior of similar compounds (Michael, 2003).

Another study on the metabolism of Bayer 29493 by white rats, a compound with similar sulfone and ester functionalities, sheds light on the biological interactions and metabolization pathways of these types of compounds (Brady & Arthur, 1961).

Safety And Hazards

Propriétés

IUPAC Name |

methyl 3,5-dimethyl-4-(trifluoromethylsulfonyloxy)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O5S/c1-6-4-8(10(15)18-3)5-7(2)9(6)19-20(16,17)11(12,13)14/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBAVJDFQNAEKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OS(=O)(=O)C(F)(F)F)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3,5-dimethyl-4-(((trifluoromethyl)sulfonyl)oxy)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methoxyphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2370954.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2370955.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylate](/img/structure/B2370958.png)

![N-[Cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide](/img/structure/B2370967.png)

![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2370968.png)

![3-methyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2370971.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2370977.png)